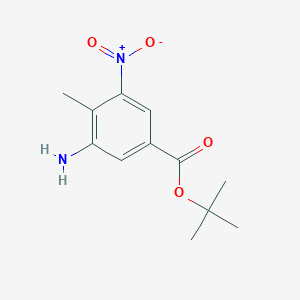

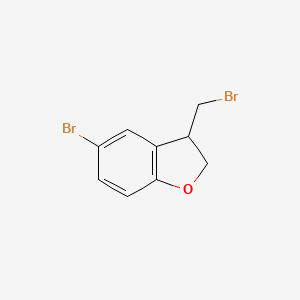

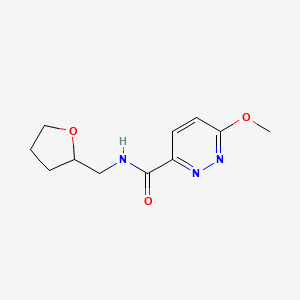

5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

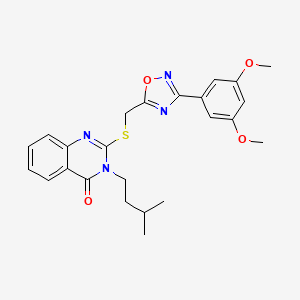

The compound "5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran" is a benzofuran derivative, which is a class of organic compounds that contain a fused benzene and furan ring system. Benzofuran derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate using Tanaka's method can yield furano(2',3':7,8)-2-methylisoflavone, which is a related benzofuran compound . Additionally, the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its reaction with nucleophilic reagents can lead to various benzofuran derivatives . A protocol for constructing 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene has also been developed, showcasing the versatility of methods available for synthesizing benzofuran structures .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to study the molecular structure of benzofuran derivatives. For example, (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH) has been investigated using both experimental and theoretical spectroscopic studies, providing insights into the vibrational modes and electronic structure of the molecule . The crystal structure of related compounds, such as 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals details about the orientation of substituents and intermolecular interactions .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, leading to a wide array of products. For instance, the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide affords 2-(azidomethyl)-5-bromobenzofuran, which can be further utilized to prepare a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles . The conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis is another example of the chemical versatility of benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds, which can affect its solubility and reactivity . The antimicrobial activities of benzofuran aryl ureas and carbamates have been reported, indicating the potential biological relevance of these compounds .

科学的研究の応用

Antimicrobial and Antituberculosis Properties

The compound has been utilized in synthesizing benzofuran aryl ureas and carbamates, which demonstrated antimicrobial activities against various pathogens. For instance, derivatives of 5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran, such as 5-bromobenzofuran-2-carbonyl azide, have been converted into aryl ureas and carbamates, showing promising antimicrobial properties (Kumari et al., 2019). Similarly, antimicrobial activities have been observed in compounds like 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, synthesized from 5-bromo-2-(iodomethyl)benzofuran (Sanjeeva et al., 2021). Moreover, benzofuran derivatives, including this compound, have shown significant antimicrobial and antituberculosis activities, contributing to the field of medicinal chemistry and drug development (Thorat et al., 2016).

Pharmacological Activities

In pharmacology, various benzofuran derivatives have been synthesized and evaluated for their biological activities. Compounds like dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, derived from this compound, have been tested for antimicrobial, anti-inflammatory, and analgesic activities, indicating the compound's versatility in drug development (Rajanarendar et al., 2013).

Chemical Synthesis and Characterization

The compound has also been a key intermediate in chemical syntheses, especially in the formation of novel chemical structures. For instance, it has been used in synthesizing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, showcasing its role in complex chemical reactions and synthesis pathways (Luo et al., 2005). Additionally, its involvement in the synthesis of novel benzofuran analogues indicates its significance in creating new chemical entities with potential biological activities (Parameshwarappa et al., 2008).

Safety and Hazards

Sigma-Aldrich provides “5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran” as-is and makes no representation or warranty with respect to this product . The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, suggests avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNOXMSKBCDJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)